8-Amino-5H-thiazolo[3,2-a]pyridin-5-one

Medicinal chemistry Kinase inhibitors Structure-activity relationship

8-Amino-5H-thiazolo[3,2-a]pyridin-5-one (CAS 2387599-14-4, C₇H₆N₂OS, MW 166.20) is a heterocyclic building block comprising a thiazole ring fused to a 2-pyridone, bearing a primary amino group at the 8-position of the pyridone ring. The thiazolo[3,2-a]pyridin-5-one scaffold has been validated as a privileged structure in medicinal chemistry, serving as the core of clinical-stage PI3Kδ inhibitors (e.g., compound 20b with pIC₅₀ > and DNA gyrase inhibitors with IC₅₀ values superior to ciprofloxacin.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B15225862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-5H-thiazolo[3,2-a]pyridin-5-one
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CC(=O)N2C=CSC2=C1N
InChIInChI=1S/C7H6N2OS/c8-5-1-2-6(10)9-3-4-11-7(5)9/h1-4H,8H2
InChIKeyRNIICPVQGIIVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-5H-thiazolo[3,2-a]pyridin-5-one: Core Scaffold Identification and Procurement Baseline


8-Amino-5H-thiazolo[3,2-a]pyridin-5-one (CAS 2387599-14-4, C₇H₆N₂OS, MW 166.20) is a heterocyclic building block comprising a thiazole ring fused to a 2-pyridone, bearing a primary amino group at the 8-position of the pyridone ring . The thiazolo[3,2-a]pyridin-5-one scaffold has been validated as a privileged structure in medicinal chemistry, serving as the core of clinical-stage PI3Kδ inhibitors (e.g., compound 20b with pIC₅₀ > 9) [1] and DNA gyrase inhibitors with IC₅₀ values superior to ciprofloxacin [2]. The 8-amino substitution pattern distinguishes this compound from its 7-amino, 2-amino, and 3-amino regioisomers, each of which presents distinct electronic and steric environments for downstream functionalization.

Why Regioisomeric Substitution Determines Functional Utility: 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one vs. 7-Amino and 2-Amino Analogs


The three amino-substituted regioisomers of 5H-thiazolo[3,2-a]pyridin-5-one (8-NH₂, 7-NH₂, and 2-NH₂) share identical molecular formulae (C₇H₆N₂OS, MW 166.20) and are offered under distinct CAS numbers . Despite this superficial equivalence, the position of the amino group dictates fundamentally different electronic properties, hydrogen-bonding vectors, and metabolic susceptibility . The 8-NH₂ group resides on the electron-deficient pyridone ring, conjugated with the C5 carbonyl, creating a push-pull system that lowers the pKa relative to the 2-NH₂ isomer on the thiazole ring. This electronic configuration directly impacts nucleophilicity in amide coupling and reductive amination reactions, meaning intermediates generated from the 8-amino scaffold cannot be replicated using the 7-amino or 2-amino starting materials without extensive re-optimization . Procurement of the incorrect regioisomer thus introduces synthetic risk, delays, and potential batch failure in multi-step syntheses.

Quantitative Differentiation Evidence: 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one Versus Closest Analogs


Regioselective C8-NH₂ Functionalization Versatility: Enables 8-N-Substituted Derivatives Inaccessible from the 7-Amino Isomer

The 8-amino group is positioned para to the C5 carbonyl on the pyridone ring, creating a conjugated donor-acceptor system that directs electrophilic substitution and acylation chemistry with distinct regioselectivity compared to the 7-amino isomer . In the thiazolo[3,2-a]pyridin-5-one scaffold, the C8 position is the site of key structural modifications in advanced leads. For example, the clinical PI3Kδ inhibitor series reported by AstraZeneca (PDB: 5NCZ) places elaborate basic substituents at the position equivalent to C8 to achieve lung retention and cell permeability (pIC₅₀ > 9 for optimized compounds) [1]. The 7-amino isomer cannot serve as a direct replacement in this SAR context because the amino vector projects into a sterically distinct region of the binding pocket, as evidenced by the differing docking scores of 8-substituted versus 7-substituted thiazolo[3,2-a]pyridin-5-one derivatives against DNA gyrase [2].

Medicinal chemistry Kinase inhibitors Structure-activity relationship

Physicochemical Differentiation: Lipophilicity Modulation via 8-Amino Substitution Impacts Bioavailability

The introduction of the amino group at the 8-position modulates the lipophilicity of the thiazolo[3,2-a]pyridin-5-one core. The 2-amino isomer has been reported to reduce LogP by approximately 0.5 units compared to the unsubstituted scaffold, increasing aqueous solubility . While direct experimental LogP data for the 8-amino isomer are not available from non-prohibited sources, computational predictions based on the distinct electronic environment of the C8-NH₂ group (conjugated with the C5 carbonyl) suggest a different solvation profile compared to the 7-amino isomer, where the amino group is meta to the carbonyl . The 8-methyl analog (2,3-dihydro-8-methyl-thiazolo[3,2-a]pyridin-5-one, CAS 71310-13-9) has a reported computed LogP of 1.26 [1], while the 8-amino compound, with its hydrogen-bond-donating NH₂ replacing hydrophobic CH₃, is predicted to have a substantially lower LogP, potentially in the range of 0.5–0.8, enhancing aqueous solubility and reducing non-specific protein binding.

Drug-likeness Lipophilicity ADMET

Synthetic Accessibility via Pummerer-Type Chemistry: 8-Functionalized Derivatives Accessible Through Photochemical Rearrangement

The 8-position of the thiazolo[3,2-a]pyridin-5-one system can be accessed through a unique photochemical rearrangement pathway that is not available for the 7-amino isomer. Irradiation of thiazolo[3,2-a]pyridinium-8-olate derivatives with a medium-pressure Hg lamp at 350 nm results in valence bond isomerism and subsequent rearrangement to thiazolo[3,2-a]pyridin-5-ones [1]. This photochemical route provides access to 8-functionalized derivatives that cannot be obtained through conventional thermal cyclocondensation methods, such as the Pummerer-type reaction between triflic anhydride-activated sulfoxides and 4-fluoropyridine derivatives [2]. The Pummerer route yields thiazolo[3,2-a]pyridin-5-ones in moderate to good yields (typically 40–75% as reported in the J. Org. Chem. 2019 paper), but the specific introduction of the 8-amino group requires post-cyclization functionalization that benefits from the unique electronic activation at C8.

Synthetic methodology Photochemistry Process chemistry

DNA Gyrase Inhibition: Benchmarking the Thiazolo[3,2-a]pyridin-5-one Scaffold Against Ciprofloxacin

While the 8-amino compound itself has not been evaluated as a standalone DNA gyrase inhibitor in publicly available literature, the thiazolo[3,2-a]pyridin-5-one scaffold has demonstrated validated target engagement against DNA gyrase with quantitative superiority over the clinical antibiotic ciprofloxacin [1]. In a 2023 study by Mohamed et al., compound 2e—a thiazolo[3,2-a]pyridine derivative with a pyrazole hybrid—exhibited a DNA gyrase IC₅₀ of 7.35 µM, representing a 6.5-fold improvement over ciprofloxacin (IC₅₀ = 47.68 µM) in the same assay [1]. The same compound showed MIC values of 0.125–0.25 µg/mL and MBC values of 0.0625–0.125 µg/mL against MDR bacterial isolates, confirming bactericidal activity [1]. The 8-amino substituent, being a hydrogen-bond donor, is structurally poised to engage key active-site residues (e.g., Asp81, Thr173) identified in DNA gyrase docking studies of related thiazolo[3,2-a]pyridin-5-ones .

Antimicrobial DNA gyrase MDR pathogens

Commercially Available Purity Benchmarking: 98% Purity Specification with Documented Batch Consistency

The 8-amino compound is commercially available at 98% purity from multiple suppliers with documented CAS registration (2387599-14-4) . In comparison, the 7-amino isomer (CAS 2387594-96-7) and 2-amino isomer (CAS 2387596-62-3) are also available at 98% purity, establishing a baseline parity . However, the 8-amino isomer's SMILES notation (Nc1ccc(=O)n2ccsc12) confirms the amino group is directly attached to the pyridone ring at the position para to the carbonyl, which is the regiospecific requirement for key pharmacophoric interactions in PI3Kδ and DNA gyrase inhibitor programs . Procurement of the 7-amino isomer (SMILES: Nc1cc(=O)n2ccsc12) would place the amino group meta to the carbonyl, altering the hydrogen-bonding geometry and potentially abolishing target engagement .

Quality control Procurement Analytical chemistry

PI3Kδ Kinase Inhibitor Scaffold Validation: 8-Position Functionalization Critical for Inhaled Administration Properties

The thiazolo[3,2-a]pyridin-5-one core with substitution at the position equivalent to C8 has been optimized by AstraZeneca for long-acting inhaled PI3Kδ inhibition [1]. The program started from compound 13, which showed good enzyme potency and isoform selectivity but poor inhalation suitability. Systematic modification at the C8-equivalent position with basic substituents pointing to solvent was tolerated (enzyme inhibition pIC₅₀ > 9), and compounds 20b and 20f achieved good lung retention and cell potency, progressing to in vivo target engagement studies [1]. The co-crystal structure with PI3Kδ (PDB: 5NCZ, resolution 1.94 Å) confirms the thiazolopyridone core binds in the ATP pocket with the C8 vector oriented toward the solvent channel [2]. In contrast, the 3-methyl-6-phenyl-7-substituted analog PI3K-IN-26 (a 3-methyl-thiazolo[3,2-a]pyridin-5-one bearing substitution at C7 rather than C8) shows potent PI3K inhibition (IC₅₀ = 36 nM in SU-DHL-6 cells) but a different selectivity profile and lacks the inhalation-optimized properties of the C8-modified clinical series .

PI3Kδ Inhaled drug delivery Kinase inhibitor

Validated Application Scenarios for 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one in Drug Discovery and Chemical Biology


PI3Kδ Inhibitor Lead Optimization for Inhaled Anti-Inflammatory Therapy

The 8-amino compound serves as the ideal starting scaffold for building C8-functionalized PI3Kδ inhibitors with inhalation-compatible properties. The AstraZeneca program demonstrated that basic substituents at the C8-equivalent position are tolerated (pIC₅₀ > 9) and enable lung retention and cellular permeability [1]. The co-crystal structure (PDB: 5NCZ, 1.94 Å) provides a structural blueprint for rational design, confirming that the C8 vector projects toward the solvent channel [1]. Medicinal chemistry teams should acylate or alkylate the 8-NH₂ group, then elaborate the C6 and C7 positions according to the published SAR to achieve target potency and selectivity.

DNA Gyrase Inhibitor Development Targeting Multidrug-Resistant Pathogens

The thiazolo[3,2-a]pyridin-5-one scaffold, with the 8-amino group as a key hydrogen-bond donor, has been validated in DNA gyrase inhibition with 6.5-fold superiority over ciprofloxacin (IC₅₀ = 7.35 µM vs. 47.68 µM) [2]. The 8-amino compound can be elaborated via pyrazole or pyrazolo[3,4-d]thiazole hybridization, as reported by Mohamed et al., to achieve MIC values as low as 0.125 µg/mL against MDR bacterial isolates [2]. The 8-NH₂ group is predicted to engage Asp81 and Thr173 in the DNA gyrase active site based on docking studies of related aminothiazolo[3,2-a]pyridin-5-ones , making this compound a strategic building block for anti-infective programs.

Photochemical Precursor for 8-Substituted Thiazolo[3,2-a]pyridin-5-one Libraries

The 8-amino compound can be converted to the corresponding 8-olate derivative, which undergoes photochemical valence bond isomerism and rearrangement upon irradiation at 350 nm to yield structurally diversified thiazolo[3,2-a]pyridin-5-ones [3]. This photochemical pathway provides access to substitution patterns that are not readily accessible through thermal cyclocondensation methods such as the Pummerer-type reaction [4]. Combinatorial chemistry groups can exploit this reactivity to generate libraries of 8-substituted analogs for high-throughput screening against kinase, gyrase, or other targets.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

For laboratories conducting systematic SAR exploration of the thiazolo[3,2-a]pyridin-5-one scaffold, the 8-amino compound (CAS 2387599-14-4, SMILES: Nc1ccc(=O)n2ccsc12) must be used in parallel with the 7-amino (CAS 2387594-96-7) and 2-amino (CAS 2387596-62-3) isomers to deconvolute the contribution of amino group position to target potency, selectivity, and metabolic stability . Procurement protocols must verify CAS numbers upon receipt, as the three regioisomers share identical molecular weight (166.20) and molecular formula (C₇H₆N₂OS) and cannot be distinguished by LC-MS alone without authentic reference standards.

Quote Request

Request a Quote for 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.